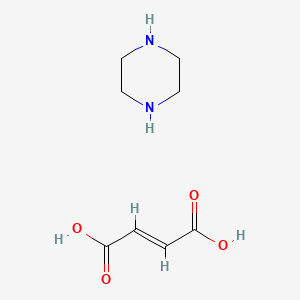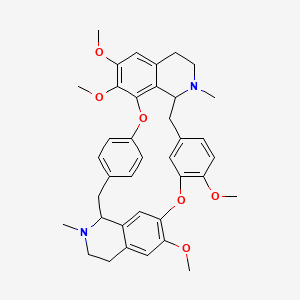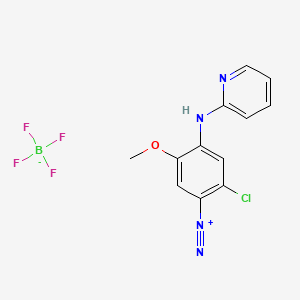
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate is a diazonium salt with the molecular formula C12H10BClF4N4O and a molecular weight of 348.49 g/mol . This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline. The process generally includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Tetrafluoroborate Formation: The diazonium salt is then reacted with tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Scientific Research Applications
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the preparation of advanced materials, including dyes and pigments.
Biological Studies: The compound is used in the study of enzyme inhibition and protein labeling.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium chloride
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium sulfate
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium nitrate
Uniqueness
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which provides enhanced stability and solubility compared to other diazonium salts. This makes it particularly useful in various chemical reactions and industrial applications .
Properties
CAS No. |
85099-28-1 |
|---|---|
Molecular Formula |
C12H10BClF4N4O |
Molecular Weight |
348.49 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H10ClN4O.BF4/c1-18-11-7-9(17-14)8(13)6-10(11)16-12-4-2-3-5-15-12;2-1(3,4)5/h2-7H,1H3,(H,15,16);/q+1;-1 |
InChI Key |
SKDRZGHLXVFLCW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


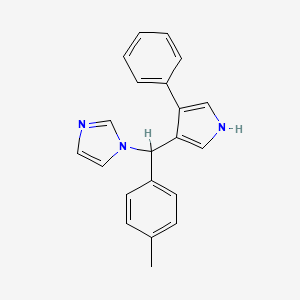

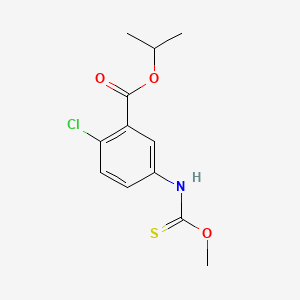
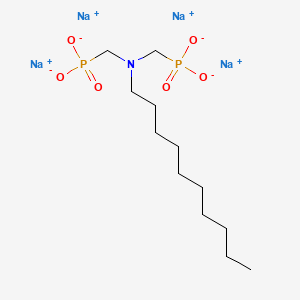
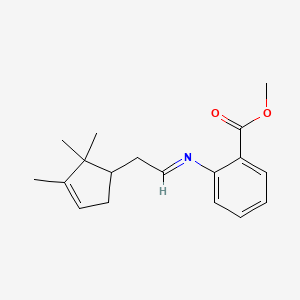
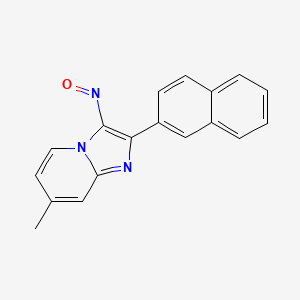
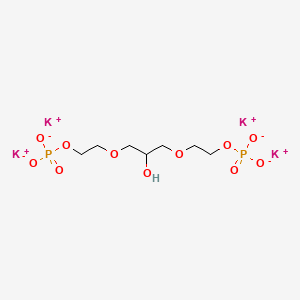
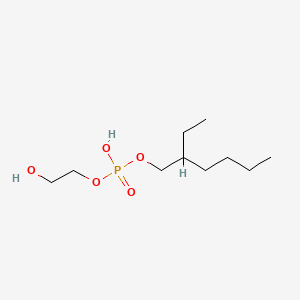
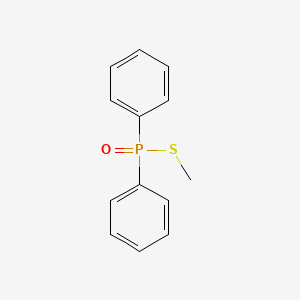
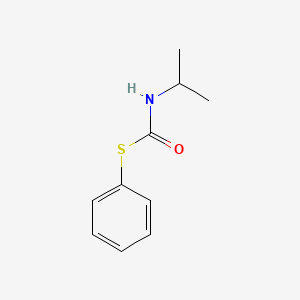
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
